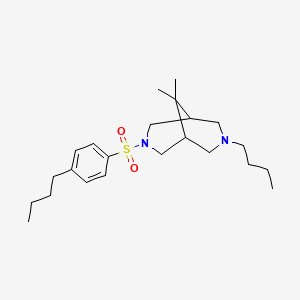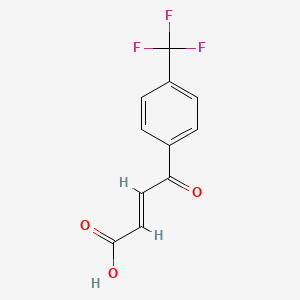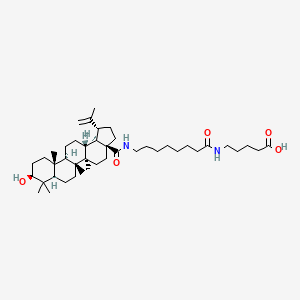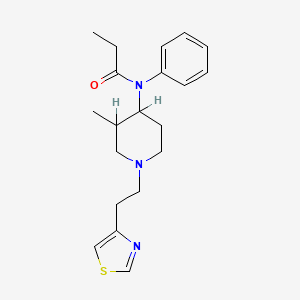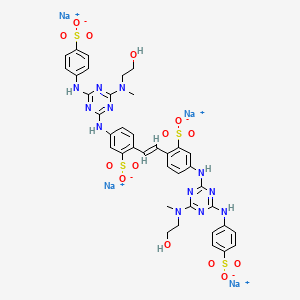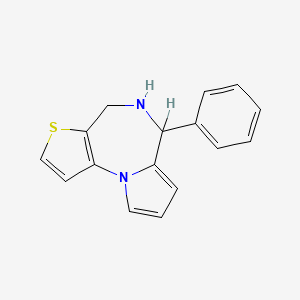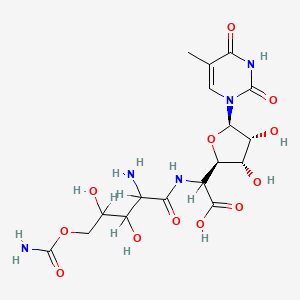
Balicatib maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Balicatib maleate is a compound known for its role as a selective inhibitor of the osteoclastic enzyme cathepsin K. Cathepsin K is a cysteine protease that is highly expressed by osteoclasts and is responsible for the degradation of type I collagen, a major component of the bone matrix. This compound has been investigated for its potential in treating osteoporosis and other bone-related disorders .
Méthodes De Préparation
The synthesis of balicatib maleate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Analyse Des Réactions Chimiques
Balicatib maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the inhibition of cysteine proteases.
Biology: It is used to investigate the role of cathepsin K in bone metabolism and other physiological processes.
Medicine: It has been investigated for its potential in treating osteoporosis and other bone-related disorders.
Industry: It is used in the development of new therapeutic agents targeting cathepsin K.
Mécanisme D'action
Balicatib maleate exerts its effects by selectively inhibiting cathepsin K. This enzyme is responsible for the degradation of type I collagen in the bone matrix. By inhibiting cathepsin K, this compound reduces bone resorption and increases bone formation. The molecular targets and pathways involved include the binding of this compound to the active site of cathepsin K, preventing its enzymatic activity .
Comparaison Avec Des Composés Similaires
Balicatib maleate is unique among cathepsin K inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Odanacatib: Another cathepsin K inhibitor that has been investigated for the treatment of osteoporosis.
Relacatib: A cathepsin K inhibitor that has been studied for its potential in treating metabolic bone disorders.
This compound’s unique properties make it a valuable compound for scientific research and therapeutic development.
Propriétés
Numéro CAS |
843609-18-7 |
|---|---|
Formule moléculaire |
C27H37N5O6 |
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C23H33N5O2.C4H4O4/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24;5-3(6)1-2-4(7)8/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
JFRMJUKQMPDVEF-BTJKTKAUSA-N |
SMILES isomérique |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
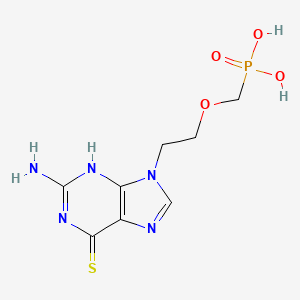
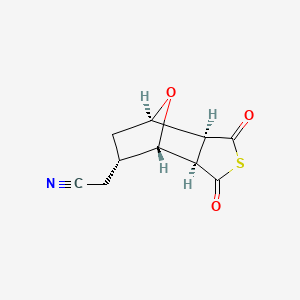
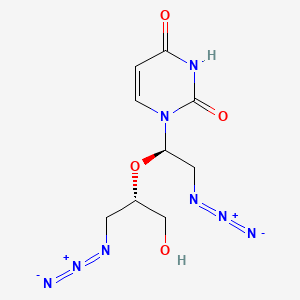
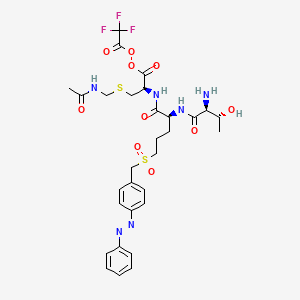
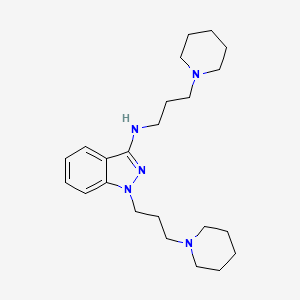
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
